molecular formula C14H16N2O2S B6100898 4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one

4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one

Cat. No.: B6100898
M. Wt: 276.36 g/mol
InChI Key: ZMXGSVYINBVVGR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with dimethyl groups and a phenoxyethylsulfanyl moiety

Properties

IUPAC Name

4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-11(2)15-14(16-13(10)17)19-9-8-18-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXGSVYINBVVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCCOC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenoxyethylsulfanyl Moiety: The phenoxyethylsulfanyl group can be attached through nucleophilic substitution reactions, where a phenoxyethyl halide reacts with a thiol derivative of the pyrimidinone core.

Industrial Production Methods

Industrial production of 4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, alcohol derivatives.

    Substitution: Aminoethylsulfanyl derivatives, thioethylsulfanyl derivatives.

Scientific Research Applications

4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole: Shares a similar phenoxyethylsulfanyl group but has a benzimidazole core instead of a pyrimidinone core.

    4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine: Similar structure but lacks the carbonyl group present in the pyrimidinone core.

Uniqueness

4,5-Dimethyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one is unique due to its specific combination of substituents and core structure, which imparts distinct chemical and biological properties

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